molecular formula C8H10ClN3 B13664883 (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B13664883
M. Wt: 183.64 g/mol
InChI Key: LREYRDYDMCZHML-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a heterocyclic amine that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole derivative is coupled with a pyridine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride
  • (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride

Uniqueness

(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;/h1-3,5,11H,4,9H2;1H

InChI Key

LREYRDYDMCZHML-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=C2)CN.Cl

Origin of Product

United States

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